4-Isopropoxy-N-(2-phenoxyethyl)aniline
CAS No.: 1040692-24-7
Cat. No.: VC2621074
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040692-24-7 |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | N-(2-phenoxyethyl)-4-propan-2-yloxyaniline |
| Standard InChI | InChI=1S/C17H21NO2/c1-14(2)20-17-10-8-15(9-11-17)18-12-13-19-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 |
| Standard InChI Key | FFBYAIDZPITIPU-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
4-Isopropoxy-N-(2-phenoxyethyl)aniline is an organic compound with the CAS number 1040692-24-7. It belongs to the class of aniline derivatives, characterized by its distinctive structural components that include an isopropoxy group and a phenoxyethyl group attached to the aniline core structure. The compound's systematic classification places it among substituted anilines, which are widely used in research settings for various chemical and biological investigations.
Structural Characteristics and Molecular Parameters
The compound features a complex structure with multiple functional groups. The molecular formula is C17H21NO2 with a molecular weight of 271.35 g/mol. The structure contains an aniline core (a benzene ring with an amino group) substituted with an isopropoxy group at the para position and a phenoxyethyl group attached to the nitrogen of the aniline. This arrangement of functional groups contributes to the compound's unique chemical behavior and potential applications in organic synthesis and biological research.
Physical and Chemical Properties
Table 1: Key Properties of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.35 g/mol |
| CAS Number | 1040692-24-7 |
| Classification | Aniline derivative |
| Appearance | Not specified in sources |
| Solubility | Likely soluble in organic solvents such as methanol (based on similar compounds) |
| Primary Use | Research applications |
The compound's structural features, particularly the presence of both hydrophobic (isopropoxy and phenyl groups) and hydrophilic (amine group) moieties, suggest it possesses amphiphilic properties. These characteristics likely influence its solubility profile and potential interactions with biological systems.
Synthesis Methods
Proposed Synthetic Route
The synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline likely follows this general pathway:
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Formation of 2-phenoxyethanol by reacting phenol with ethylene oxide under basic conditions
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Conversion of 2-phenoxyethanol into 2-phenoxyethyl chloride (or similar leaving group)
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Reaction of 2-phenoxyethyl chloride with 4-isopropoxyaniline to form the final product
This synthetic approach utilizes established chemical reactions and is consistent with methods used for similar aniline derivatives. The reaction conditions would typically involve appropriate solvents (potentially methanol, as used in similar syntheses) and potentially catalysts to improve yield and selectivity .
Alternative Synthetic Approaches
By examining related compounds in the search results, we can infer that alternative approaches might involve different coupling strategies or starting materials. For instance, the synthetic methodology described for 4-propylthio-2-nitroaniline in result suggests that condensation reactions followed by alkylation could potentially be adapted for synthesizing structurally similar aniline derivatives. These alternative approaches might offer advantages in terms of yield, purity, or use of more readily available starting materials.
Comparison with Similar Compounds
Structural Analogues
Several compounds structurally related to 4-Isopropoxy-N-(2-phenoxyethyl)aniline appear in the search results, providing context for understanding its place within the broader family of aniline derivatives:
Table 2: Comparison of 4-Isopropoxy-N-(2-phenoxyethyl)aniline with Related Compounds
These structural analogues share common features while differing in specific substituents, providing valuable comparative insights into the structure-activity relationships of this class of compounds.
Comparative Properties and Activities
The presence of different substituents on the aniline core can significantly affect a compound's chemical and biological properties. For instance, the phenoxyethyl group attached to the nitrogen in 4-Isopropoxy-N-(2-phenoxyethyl)aniline likely influences its lipophilicity, solubility, and binding interactions with biological targets compared to simpler analogues like 4-isopropoxyaniline . These structural variations can lead to distinct biological activities and potential applications.
Similar compounds, such as 4-(2-Methoxyethoxy)-N-(2-propoxybenzyl)aniline (mentioned in the search results), have been studied for their unique chemical and biological properties, providing a framework for understanding how structural modifications might influence the behavior of 4-Isopropoxy-N-(2-phenoxyethyl)aniline.
Research Findings and Future Directions
Current Research Status
Research on aniline derivatives like 4-Isopropoxy-N-(2-phenoxyethyl)aniline currently focuses on their potential as building blocks for more complex organic molecules and their interactions with biomolecules. The search results indicate that while this specific compound has been synthesized and characterized, detailed studies of its biological activities and potential applications are still emerging areas of research.
Challenges and Knowledge Gaps
Several challenges exist in the current research landscape for this compound:
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Limited published data on specific biological activities
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Incomplete characterization of physical properties
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Need for optimization of synthesis methods
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Incomplete understanding of structure-activity relationships
Addressing these knowledge gaps would require systematic investigations combining synthetic chemistry, physical characterization, and biological screening approaches.
Future Research Opportunities
Future studies could productively explore several directions:
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Comprehensive characterization of physical and chemical properties
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Investigation of specific biological activities through targeted assays
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Exploration of the compound's potential as a lead structure in drug discovery
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Development of improved synthetic routes with higher yields and purity
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Computational studies to predict interactions with biological targets
These research directions could significantly enhance our understanding of 4-Isopropoxy-N-(2-phenoxyethyl)aniline and potentially reveal valuable applications in chemistry and biology.
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